

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isobutylbenzoic Acid

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Compound of Interest

Compound Name: 4-Isobutylbenzoic acid

Cat. No.: B1293706

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Introduction

4-Isobutylbenzoic acid, also known as 4-(2-methylpropyl)benzoic acid, is an aromatic carboxylic acid. Its structure, featuring a benzoic acid core with an isobutyl group at the para position, gives it a combination of hydrophilic and lipophilic properties that are of interest in various scientific fields, including organic synthesis and materials science.^[1] This document provides a comprehensive overview of its physicochemical characteristics, offering a valuable resource for professionals working with this compound. While experimental data for some properties of **4-isobutylbenzoic acid** are not readily available in the public domain, this guide also furnishes detailed experimental protocols for their determination and presents data from closely related compounds for comparative purposes.

Core Physicochemical Properties

4-Isobutylbenzoic acid typically appears as a white to off-white crystalline solid.^[1] It is characterized by its limited solubility in water and moderate solubility in organic solvents, a common trait for many aromatic carboxylic acids.^[1] The isobutyl group contributes to its hydrophobic nature.^[1]

Table 1: General and Computed Properties of **4-Isobutylbenzoic Acid**

Property	Value	Source
IUPAC Name	4-(2-methylpropyl)benzoic acid	[2]
Synonyms	p-Isobutylbenzoic acid, 4-(2-Methylpropyl)benzoic Acid	[1]
CAS Number	38861-88-0	[2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][2]
Molecular Weight	178.23 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]
XLogP3 (Computed)	3.7	[2][3]

Melting and Boiling Points

Specific experimental data for the melting and boiling points of **4-isobutylbenzoic acid** are not readily available in the surveyed literature. However, data for its isomer, 4-tert-butylbenzoic acid, and the parent compound, benzoic acid, can provide an estimate.

Table 2: Melting and Boiling Points of Related Compounds

Compound	Melting Point (°C)	Boiling Point (°C)
4-tert-Butylbenzoic acid	164.5 - 165.5	Not available
Benzoic acid	122	250

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, reactivity, and biological activity. The experimental pKa of **4-isobutylbenzoic acid** is not readily available. For context, the pKa of benzoic acid in water is approximately 4.20.

Solubility Profile

4-Isobutylbenzoic acid is described as having limited solubility in water and moderate solubility in organic solvents.[1] Quantitative solubility data is not available in the reviewed literature. For comparison, 4-tert-butylbenzoic acid is reported to be insoluble in water and very soluble in alcohol and benzene.[4]

Spectral Data

Detailed spectral data, including peak lists and assignments for **4-isobutylbenzoic acid**, are not consistently available. However, based on its chemical structure, the expected spectral characteristics can be inferred.

Infrared (IR) Spectroscopy

The IR spectrum of **4-isobutylbenzoic acid** is expected to show characteristic absorptions for its functional groups.

Table 3: Predicted IR Absorption Regions for **4-Isobutylbenzoic Acid**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Carboxylic Acid O-H	Stretching	3300 - 2500 (broad)
Aromatic C-H	Stretching	3100 - 3000
Aliphatic C-H	Stretching	3000 - 2850
Carboxylic Acid C=O	Stretching	1760 - 1690 (strong)
Aromatic C=C	Stretching	1600 - 1450 (multiple bands)
C-O	Stretching	1320 - 1210
O-H	Bending	1440 - 1395

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum would provide information on the different types of protons in the molecule.

Table 4: Predicted ^1H NMR Chemical Shifts for **4-Isobutylbenzoic Acid**

Protons	Multiplicity	Approximate Chemical Shift (ppm)
-COOH	singlet (broad)	10.0 - 13.0
Aromatic H (ortho to -COOH)	doublet	7.9 - 8.1
Aromatic H (ortho to isobutyl)	doublet	7.2 - 7.4
-CH ₂ -	doublet	~2.5
-CH-	multiplet	~1.9
-CH ₃	doublet	~0.9

^{13}C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

Table 5: Predicted ^{13}C NMR Chemical Shifts for **4-Isobutylbenzoic Acid**

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -COOH | 170 - 180 | | Aromatic C (ipso-COOH) | 128 - 132 | | Aromatic C (ipso-isobutyl) | 145 - 150 | | Aromatic C (ortho to -COOH) | 129 - 131 | | Aromatic C (ortho to isobutyl) | 127 - 129 | | -CH₂- | ~45 | | -CH- | ~30 | | -CH₃ | ~22 |

Mass Spectrometry (MS)

The mass spectrum of **4-isobutylbenzoic acid** would show a molecular ion peak corresponding to its molecular weight (178.23 g/mol). Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).

Experimental Protocols

For properties where experimental data is lacking, the following established methodologies can be employed.

Determination of Melting Point

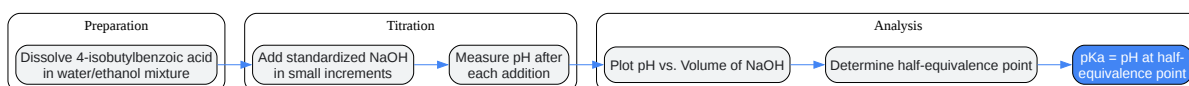
A standard capillary melting point apparatus can be used. A small, dry sample of **4-isobutylbenzoic acid** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts from a solid to a liquid is recorded as the melting point.

Determination of pKa by Potentiometric Titration

The pKa can be determined by titrating a solution of **4-isobutylbenzoic acid** with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH.

Methodology:

- Preparation: A known concentration of **4-isobutylbenzoic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.
- Titration: The solution is titrated with a standardized solution of NaOH, added in small increments.
- Measurement: The pH of the solution is measured after each addition of titrant using a calibrated pH meter.
- Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.



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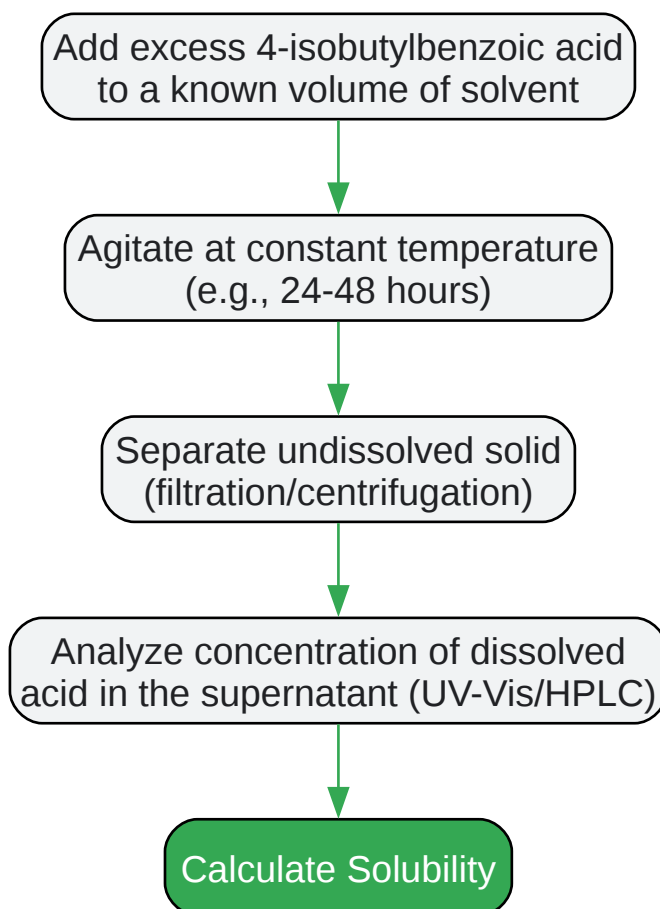
Workflow for pKa Determination by Potentiometric Titration.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Preparation: An excess amount of solid **4-isobutylbenzoic acid** is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Analysis: The concentration of **4-isobutylbenzoic acid** in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.



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